molecular formula C16H20O3 B14300828 Methyl 4-[2-(4-oxocyclohexyl)ethyl]benzoate CAS No. 118537-39-6

Methyl 4-[2-(4-oxocyclohexyl)ethyl]benzoate

Cat. No.: B14300828
CAS No.: 118537-39-6
M. Wt: 260.33 g/mol
InChI Key: GVUVIHLVLAQSTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[2-(4-oxocyclohexyl)ethyl]benzoate is an organic compound with the molecular formula C16H20O3 It is a derivative of benzoic acid and contains a cyclohexanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(4-oxocyclohexyl)ethyl]benzoate typically involves the esterification of 4-[2-(4-oxocyclohexyl)ethyl]benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(4-oxocyclohexyl)ethyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Acidic or basic hydrolysis can be employed, using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 4-[2-(4-oxocyclohexyl)ethyl]benzoic acid.

    Reduction: Methyl 4-[2-(4-hydroxycyclohexyl)ethyl]benzoate.

    Substitution: 4-[2-(4-oxocyclohexyl)ethyl]benzoic acid and methanol.

Scientific Research Applications

Methyl 4-[2-(4-oxocyclohexyl)ethyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[2-(4-oxocyclohexyl)ethyl]benzoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate (Hagemann’s ester): Similar in structure but differs in the ester group and the presence of a double bond in the cyclohexane ring.

    Methyl 4-[2-(4-hydroxycyclohexyl)ethyl]benzoate: A reduced form of the compound with a hydroxyl group instead of a ketone.

Uniqueness

Methyl 4-[2-(4-oxocyclohexyl)ethyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for various applications.

Properties

CAS No.

118537-39-6

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

methyl 4-[2-(4-oxocyclohexyl)ethyl]benzoate

InChI

InChI=1S/C16H20O3/c1-19-16(18)14-8-4-12(5-9-14)2-3-13-6-10-15(17)11-7-13/h4-5,8-9,13H,2-3,6-7,10-11H2,1H3

InChI Key

GVUVIHLVLAQSTA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCC2CCC(=O)CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.